N-(2-(furan-3-yl)ethyl)pent-4-enamide
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Description
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Scientific Research Applications
Structural Insights and DNA Binding
A study on 2,5-Bis(4-guanylphenyl)furan, a minor groove binding drug with a furan moiety, showcases its enhanced DNA-binding affinity compared to similar compounds. The furan derivative exhibits tighter binding to DNA sequences due to direct hydrogen bond interactions, suggesting potential applications in drug design and molecular biology (Laughton et al., 1995).
Antibacterial Activity
Enaminone complexes of zinc and iron, including those with furan derivatives, have been studied for their antibacterial action against Escherichia coli and Staphylococcus aureus. The research highlights the potential of furan-based compounds in developing new bactericides (Mahmud et al., 2010).
Sustainable Materials
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides offer a sustainable alternative to traditional polyamides, with applications in high-performance materials. These compounds, such as poly(octamethylene furanamide) (PA8F), demonstrate promising mechanical and thermal properties, supporting their use in commercial applications (Jiang et al., 2015).
Thermoset Materials
Comb-shaped aromatic polyamides with furan groups prepared from furan-containing diacids show reversible crosslinking via Diels-Alder chemistry. This feature enables the recycling of polyamide materials, underscoring the environmental benefits and potential in creating sustainable thermoset plastics (Luo et al., 2018).
Catalysis and Synthesis
Palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones forms multisubstituted furans, highlighting the versatility of furan derivatives in organic synthesis and potential pharmaceutical applications (Lu et al., 2014).
Bioactive Compounds
Furan derivatives have been synthesized with anti-bacterial activities against drug-resistant bacteria, indicating their potential in addressing antibiotic resistance. Computational approaches validate the biological activity of these compounds, suggesting furan derivatives as promising leads for drug development (Siddiqa et al., 2022).
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-11(13)12-7-5-10-6-8-14-9-10/h2,6,8-9H,1,3-5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFTVLREJONEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCC1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)pent-4-enamide |
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